N-[(1R)-1-(4-chlorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide
Description
N-[(1R)-1-(4-chlorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide is a fascinating compound with intricate chemical properties and significant scientific interest
Properties
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c1-13(14-3-5-15(18)6-4-14)19-17(22)20-10-7-16(8-11-20)21-9-2-12-25(21,23)24/h3-6,13,16H,2,7-12H2,1H3,(H,19,22)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLIBNWFPBSGA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized further. This can involve using continuous flow reactors to enhance reaction efficiency and scalability. Specific parameters such as temperature, pressure, and the concentration of reagents are carefully controlled to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions may involve nucleophiles such as sodium hydroxide or organic amines.
Major Products
Major products from these reactions depend on the type of reaction conducted. For instance, oxidation might yield N-[(1R)-1-(4-hydroxyphenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide, while reduction could form N-[(1R)-1-(4-chlorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-amine.
Scientific Research Applications
Mechanism of Action
N-[(1R)-1-(4-chlorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide works through various molecular mechanisms depending on the context. Its chemical structure suggests it may interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiazolidine moieties indicates potential for binding to hydrophobic pockets or undergoing specific enzymatic transformations, influencing cellular pathways and biological effects.
Comparison with Similar Compounds
Comparison with compounds like N-[(1R)-1-phenylethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide highlights the significance of the chlorophenyl group in determining unique properties and interactions. Other similar compounds include N-[(1R)-1-(4-fluorophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide and N-[(1R)-1-(4-bromophenyl)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidine-1-carboxamide. These analogs provide insight into the structure-activity relationship and underscore the specific contributions of different functional groups in determining overall activity and applications.
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